![molecular formula C12H19N3O B2391989 2-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide CAS No. 331759-81-0](/img/structure/B2391989.png)
2-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide
Vue d'ensemble
Description
2-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide, also known as 4-aminophenyl-2-dimethylaminoethanamide, is an organic compound that has been studied for its potential medical applications. This compound has been found to have a variety of biochemical and physiological effects, and its synthesis method has been studied extensively.
Applications De Recherche Scientifique
2-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide has been studied for its potential medical applications. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties, and has been studied for its potential use as an anti-cancer drug. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mécanisme D'action
The mechanism of action of 2-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting the activity of enzymes involved in oxidative stress. It is also believed to act as an anti-inflammatory by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, scavenge free radicals, and inhibit the activity of enzymes involved in oxidative stress. It has also been found to inhibit the growth of cancer cells, and to have anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide in lab experiments include its low cost, its availability, and its ease of synthesis. The limitations of using this compound in lab experiments include its instability in aqueous solutions, its low solubility in water, and its potential to form toxic byproducts when exposed to light or heat.
Orientations Futures
For 2-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide include further studies to better understand its mechanism of action and its potential medical applications. Additionally, further research is needed to determine its safety and efficacy in humans, as well as to develop more efficient and cost-effective synthesis methods. Other potential future directions include the development of new derivatives of the compound, and the exploration of its potential use in the treatment of other diseases.
Propriétés
IUPAC Name |
2-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-15(2)8-7-14-12(16)9-10-3-5-11(13)6-4-10/h3-6H,7-9,13H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHWBMZISVEMJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

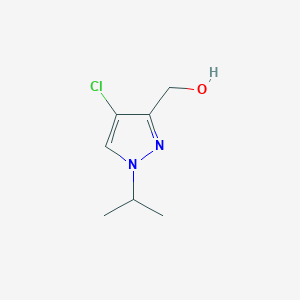
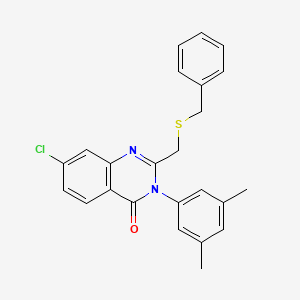

![2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2391911.png)
![1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2391913.png)
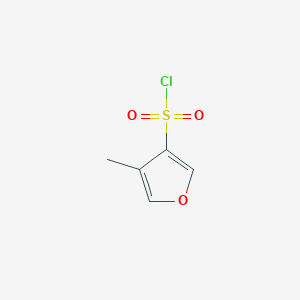
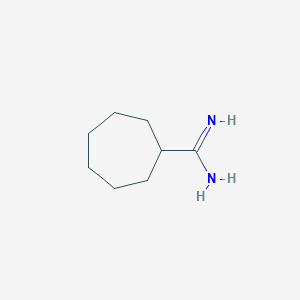
![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2391917.png)

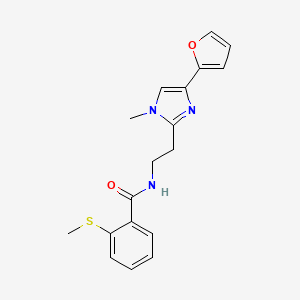
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pentyloxy)phenyl)propanenitrile](/img/structure/B2391924.png)
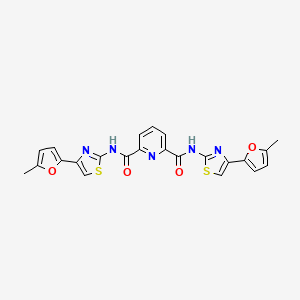
![N-(2-ethoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2391928.png)
